molecular formula C7H7BClFO2 B2392382 4-Chloro-5-fluoro-2-methylphenylboronic acid CAS No. 2055778-22-6

4-Chloro-5-fluoro-2-methylphenylboronic acid

Cat. No. B2392382
CAS RN: 2055778-22-6
M. Wt: 188.39
InChI Key: QEYSNUIQZFUGOZ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylphenylboronic acid is a boronic acid with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chloro-5-fluoro-2-methylphenyl)boronic acid. The InChI code is 1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 and the InChI key is QEYSNUIQZFUGOZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-fluoro-2-methylphenylboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 4-Chloro-5-fluoro-2-methylphenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by 4-Chloro-5-fluoro-2-methylphenylboronic acid . This reaction enables the formation of complex organic compounds by connecting carbon atoms, which can have significant downstream effects in the synthesis of various pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki–miyaura reactions .

Result of Action

The result of the action of 4-Chloro-5-fluoro-2-methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 4-Chloro-5-fluoro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can all impact the efficacy and stability of this compound in the reaction .

properties

IUPAC Name

(4-chloro-5-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSNUIQZFUGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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